cis-2-Fluoro-1-phenylcyclopropyl)methanamine
Overview
Description
cis-2-Fluoro-1-phenylcyclopropyl)methanamine: is a chemical compound characterized by the presence of a cyclopropyl ring substituted with a fluorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Fluoro-1-phenylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorine atom and the amine group. One common method involves the reaction of a phenyl-substituted alkene with a fluorinating agent under controlled conditions to form the cyclopropyl ring. The subsequent introduction of the amine group can be achieved through reductive amination or other suitable amination techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Fluoro-1-phenylcyclopropyl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form different reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions can occur at the fluorine or phenyl group, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Scientific Research Applications
Chemistry: cis-2-Fluoro-1-phenylcyclopropyl)methanamine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of cis-2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets. The fluorine atom and the cyclopropyl ring may play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
cis-2-Fluoro-1-phenylcyclopropane: Similar structure but lacks the amine group.
trans-2-Fluoro-1-phenylcyclopropyl)methanamine: Similar structure but with a different stereochemistry.
2-Fluoro-1-phenylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: cis-2-Fluoro-1-phenylcyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of both a fluorine atom and an amine group
Properties
IUPAC Name |
[(1R,2R)-2-fluoro-1-phenylcyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRNDBQMYYRKX-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@]1(CN)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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